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molecular formula C12H11FO2 B1304921 (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid CAS No. 32004-66-3

(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid

Cat. No. B1304921
M. Wt: 206.21 g/mol
InChI Key: QDDPPRDVFIJASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06028116

Procedure details

A mixture of 6-fluoro-2-methylindanone (18.4 g, 0.112 mol), cyanoacetic acid (10.5 g, 0.123 mol), acetic acid (6.6 g), and ammonium acetate (1.7 g) in dry toluene (15.5 ml) is refluxed for 21 hours, as the liberated water is collected in a Dean Stark trap. The mixture is evaporated to dryness, and the residue is dissolved in hot ethanol (60 ml) and 2.2 N aqueous potassium hydroxide solution (14 ml). 85% KOH (22 g) in water (150 ml) is added, and the mixture is refluxed for 13 hours under nitrogen. The ethanol is removed in vacuo, and water (500 ml) is added. The aqueous solution is washed well with ether and is boiled with charcoal, and is filtered. The aqueous filtrate is acidified to pH 2 with 50% cold hydrochloric acid. The precipitate yields the title compound, 5-fluoro-2-methylinden-3-yl acetic acid (m.p. 164-166° C.).
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH:7]([CH3:12])[C:8]2=O)=[CH:4][CH:3]=1.C([CH2:15][C:16]([OH:18])=[O:17])#N.C(O)(=O)C.C([O-])(=O)C.[NH4+]>C1(C)C=CC=CC=1.O>[F:1][C:2]1[CH:10]=[C:9]2[C:5](=[CH:4][CH:3]=1)[CH2:6][C:7]([CH3:12])=[C:8]2[CH2:15][C:16]([OH:18])=[O:17] |f:3.4|

Inputs

Step One
Name
Quantity
18.4 g
Type
reactant
Smiles
FC1=CC=C2CC(C(C2=C1)=O)C
Name
Quantity
10.5 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
6.6 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1.7 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
15.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is collected in a Dean Stark trap
CUSTOM
Type
CUSTOM
Details
The mixture is evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in hot ethanol (60 ml)
ADDITION
Type
ADDITION
Details
85% KOH (22 g) in water (150 ml) is added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 13 hours under nitrogen
Duration
13 h
CUSTOM
Type
CUSTOM
Details
The ethanol is removed in vacuo, and water (500 ml)
ADDITION
Type
ADDITION
Details
is added
WASH
Type
WASH
Details
The aqueous solution is washed well with ether
FILTRATION
Type
FILTRATION
Details
is filtered

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(=C(CC2=CC1)C)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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